molecular formula C12H18N2O6 B558389 Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate CAS No. 3392-05-0

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate

Cat. No. B558389
CAS RN: 3392-05-0
M. Wt: 286.28 g/mol
InChI Key: COMUWNFVTWKSDT-ZETCQYMHSA-N
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Description

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is a chemical compound that appears as a white powder . It is used as a reactant in the synthesis of various compounds, including muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .


Synthesis Analysis

This compound is involved in the synthesis of various compounds. For instance, it is used in the synthesis of muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .


Molecular Structure Analysis

The molecular formula of Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is C12H18N2O6, and its molecular weight is 286.28 .


Physical And Chemical Properties Analysis

This compound has a melting point of 161-163 °C. It has an optical activity of [α]20/D 52±3.5°, c = 2.5% in dioxane. Its density is predicted to be 1.27±0.1 g/cm3. It is soluble in water or 1% acetic acid. The compound is sensitive to moisture .

Scientific Research Applications

Geochemical Applications of Amino Acid Racemization

Racemization of amino acids, including processes related to Succinimido derivatives, is utilized in geochronology to date skeletal remains and foraminiferal shells, providing insights into environmental changes and paleotemperatures over geological timescales (Schroeder & Bada, 1976).

Microbial Catabolism and Environmental Toxicity

Research on aryloxyphenoxy-propionate herbicides highlights microbial pathways for degrading environmental contaminants. This demonstrates the relevance of understanding microbial interactions with specific chemical compounds for environmental bioremediation efforts (Zhou et al., 2018).

Bio-based Chemical Production

Studies on bio-based succinic acid production discuss the use of microbial fermentation for generating environmentally friendly alternatives to petrochemical-derived chemicals. This research area explores the conversion of renewable resources into valuable industrial chemicals, which could be relevant to synthesizing and applying compounds like Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate in green chemistry applications (Sharma, Sarma, & Brar, 2020).

Safety And Hazards

The safety statements for this compound are 22-24/25, indicating that it should not be ingested, should avoid contact with skin and eyes, and should not be mixed with other materials . It has a WGK Germany rating of 3, indicating that it poses a hazard to water .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMUWNFVTWKSDT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219552
Record name tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ala-OSu

CAS RN

3392-05-0
Record name tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3392-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate
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